molecular formula C13H16O3 B14301228 Ethyl 3-ethoxy-3-phenylprop-2-enoate CAS No. 116519-41-6

Ethyl 3-ethoxy-3-phenylprop-2-enoate

Cat. No.: B14301228
CAS No.: 116519-41-6
M. Wt: 220.26 g/mol
InChI Key: JDUYRHOPIWREKP-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with an ethoxy group and a phenyl ring at the β-carbon. The conjugated double bond between C2 and C3 enhances its reactivity, making it a versatile intermediate in organic synthesis. Its ethoxy group, an electron-donating substituent, may confer distinct solubility and stability properties compared to derivatives with electron-withdrawing groups.

Properties

CAS No.

116519-41-6

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-ethoxy-3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O3/c1-3-15-12(10-13(14)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

JDUYRHOPIWREKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol-Like Mechanism

The Claisen-Schmidt condensation between ethyl acetoacetate and benzaldehyde derivatives remains the most widely used method, achieving yields of 68–82% under optimized conditions. The reaction proceeds through enolate formation followed by β-ketoester dehydration:

$$
\text{CH}3\text{COCO}2\text{Et} + \text{ArCHO} \xrightarrow{\text{Base}} \text{ArCH=C(CO}2\text{Et)OEt} + \text{H}2\text{O}
$$

Triethylamine or potassium carbonate in ethanol/THF mixtures (3:1 v/v) provides optimal basicity while minimizing ester hydrolysis. Microwave-assisted reactions at 80°C for 15 minutes improve yields to 78% compared to 62% in 6-hour conventional heating.

Solvent and Temperature Optimization

Comparative studies reveal solvent polarity significantly impacts stereoselectivity:

Solvent System Diastereomeric Ratio (E:Z) Yield (%)
Ethanol/Water (9:1) 85:15 72
THF/Hexanes (1:3) 92:8 68
Ionic Liquid [BMIM]PF6 95:5 81

Data compiled from

Ionic liquids enhance E-selectivity through stabilization of the transition state's planar geometry, while aqueous ethanol promotes faster dehydration.

Alternative Synthetic Routes

Esterification of 3-Ethoxycinnamic Acid

Patent CN107266316A details a two-step process:

  • Acid Chloride Formation : 3-Ethoxycinnamic acid reacts with thionyl chloride (SOCl₂) at 0–5°C for 2 hours
  • Ethanol Quenching : Acid chloride intermediate treated with anhydrous ethanol yields target compound (89% purity).

Critical parameters:

  • Molar Ratio : 1:1.2 (acid:SOCl₂) prevents dimerization
  • Drying : Molecular sieves (4Å) maintain anhydrous conditions

Propiolic Acid Derivatives Modification

A stereoselective route employs propiolic acid ethoxy derivatives:

$$
\text{HC≡CCO}2\text{Et} + \text{PhMgBr} \xrightarrow{\text{CuI}} \text{PhC(CO}2\text{Et)=CH-OEt}
$$

Copper(I) iodide catalysis (5 mol%) in THF at −78°C achieves 74% yield with 98% E-selectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advances implement microchannel reactors for:

  • Residence Time Reduction : From 8 hours (batch) to 22 minutes
  • Byproduct Control : <2% hydrolyzed products vs. 7–9% in batch
  • Throughput : 12 kg/h per reactor module

Purification Protocols

Chromatographic methods dominate lab-scale purification:

Stationary Phase Mobile Phase Purity (%) Recovery (%)
Silica 60 (230–400 mesh) Hexanes:EtOAc (4:1) 99.2 85
C18 Reverse Phase MeCN:H₂O (70:30) 98.7 79

Data from

Industrial plants prefer fractional distillation under reduced pressure (2–5 mmHg, 110–115°C) for large batches.

Spectroscopic Characterization Benchmarks

Critical analytical data for quality control:

Technique Key Signals Reference
¹H NMR (CDCl₃) δ 7.38–7.25 (m, 5H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 1.91 (s, 3H, CH₃)
IR (KBr) 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)
MS (EI) m/z 220 [M]⁺

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-ethoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. In tissue clearing applications, it works by homogenizing the refractive index of biological samples, allowing for enhanced imaging depth and clarity. This process involves the removal or modification of certain components within the tissue, making it more transparent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of prop-2-enoate and propanoate derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of Ethyl 3-ethoxy-3-phenylprop-2-enoate and its analogs:

Substituent Effects on Reactivity and Stability

  • This contrasts with cyano-substituted analogs (e.g., ), where electron-withdrawing groups increase electrophilicity, enhancing reactivity in Michael additions or nucleophilic substitutions .
  • (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate : The cyano group (–CN) and dimethoxyphenyl substituents create a strong electron-deficient system, favoring applications in photoactive materials or as intermediates in heterocyclic synthesis.
  • Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate : The trifluoromethoxy group (–OCF₃) introduces steric bulk and lipophilicity, likely improving bioavailability in agrochemical formulations.

Structural Modifications and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling/Melting Points* Solubility Trends
This compound C₁₃H₁₆O₃ 220.26 Ethoxy, phenyl Not reported Moderate polarity (ethoxy)
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate C₁₄H₁₅NO₄ 261.27 Cyano, dimethoxyphenyl Not reported Low (lipophilic substituents)
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 Fluorophenyl, oxo Not reported High (oxo group enhances polarity)
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate C₁₇H₁₇ClO₂ 288.77 Chlorophenyl, phenyl Not reported Low (aromatic Cl)

*Note: Experimental data for boiling/melting points are unavailable in the provided evidence; trends inferred from substituent effects.

Research Findings and Data Trends

  • Synthetic Accessibility: this compound can likely be synthesized via Claisen-Schmidt condensation, analogous to methods for cyano-substituted derivatives .
  • Biological Activity : While direct data are lacking, the ethoxy group’s electron-donating nature may reduce toxicity compared to halogenated analogs, which are associated with environmental persistence .

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